

Crystal Structure Analysis of 2-Methylbenzoic Acid Derivatives: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-(4-Acetylphenyl)-2-methylbenzoic acid

CAS No.: 1261922-76-2

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The spatial arrangement of molecules in a crystalline solid dictates its macroscopic properties, a principle of paramount importance in the pharmaceutical and materials science sectors. 2-Methylbenzoic acid and its derivatives serve as a compelling case study in understanding the interplay of subtle structural modifications and their profound impact on crystal packing. The steric hindrance and electronic effects introduced by the ortho-methyl group, in conjunction with other substituents on the benzoic acid scaffold, lead to a rich diversity of intermolecular interactions and packing motifs. This guide provides a comprehensive technical overview of the methodologies employed in the crystal structure analysis of these compounds. We will delve into the established techniques of single-crystal and powder X-ray diffraction, complemented by the insightful computational methods of Hirshfeld surface analysis and Density Functional Theory (DFT). By integrating experimental protocols with theoretical insights, this document aims to equip researchers with the knowledge to not only determine crystal structures but also

to rationalize and predict the solid-state behavior of 2-methylbenzoic acid derivatives, ultimately aiding in the design of materials with tailored properties.

Introduction: The Significance of the Ortho-Methyl Group

The seemingly simple addition of a methyl group at the ortho-position of benzoic acid introduces significant steric and electronic perturbations that influence its solid-state architecture. Unlike its para- and meta-isomers, the carboxylic acid group in 2-methylbenzoic acid is often twisted out of the plane of the benzene ring. This conformational constraint has a cascading effect on the hydrogen bonding patterns and other non-covalent interactions that govern crystal packing. Understanding these effects is crucial for controlling polymorphism, the ability of a compound to exist in multiple crystalline forms with different physical properties such as solubility and stability. For instance, different polymorphs of a drug substance can have vastly different bioavailabilities.

This guide will explore the crystallographic landscape of 2-methylbenzoic acid and its derivatives, providing both the "how" and the "why" behind their structural analysis.

Core Methodologies in Crystal Structure Determination

The primary tool for elucidating the three-dimensional arrangement of atoms in a crystal is X-ray diffraction. Depending on the nature of the sample, either single-crystal or powder X-ray diffraction is employed.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for obtaining a precise and unambiguous crystal structure.^[1] It provides detailed information on bond lengths, bond angles, and the unit cell parameters.

Experimental Protocol: Single-Crystal Growth and Data Collection

- **Crystal Growth (Recrystallization):** High-quality single crystals are paramount for a successful SC-XRD experiment. Slow evaporation of a saturated solution is a common and effective method.^{[2][3]}

- Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
- Procedure:
 1. Dissolve the 2-methylbenzoic acid derivative in a minimum amount of the chosen hot solvent.
 2. Filter the hot solution to remove any insoluble impurities.
 3. Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
 4. Over a period of days to weeks, single crystals suitable for diffraction should form.
- Crystal Mounting and Data Collection:
 - A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
 - The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations.
 - Monochromatic X-rays are directed at the crystal, and as it rotates, the diffracted X-rays are recorded by a detector.
- Structure Solution and Refinement:
 - The collected diffraction data is processed to determine the unit cell dimensions and space group.
 - The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
 - This model is then refined using least-squares methods to achieve the best fit with the experimental data.

Workflow for Single-Crystal Structure Determination



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Caption: Workflow for Single-Crystal X-ray Diffraction.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing polycrystalline or powdered samples.^{[4][5]} It is particularly useful for phase identification, assessing sample purity, and studying polymorphism.^[6] The resulting diffractogram is a unique "fingerprint" for a specific crystalline phase.

Experimental Protocol: Powder X-ray Diffraction

- **Sample Preparation:** The sample is finely ground to ensure a random orientation of the crystallites.
- **Data Collection:** The powdered sample is placed in a sample holder and irradiated with a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- **Data Analysis:** The resulting powder pattern is compared to databases of known phases for identification. It can also be used for Rietveld refinement to obtain structural information if a single crystal is not available.

Computational Insights into Crystal Packing

Computational methods provide a deeper understanding of the intermolecular interactions that govern the crystal structure.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal.^[7] The Hirshfeld surface is a graphical representation of the space

occupied by a molecule in a crystal, and it is colored according to the nature and proximity of intermolecular contacts.

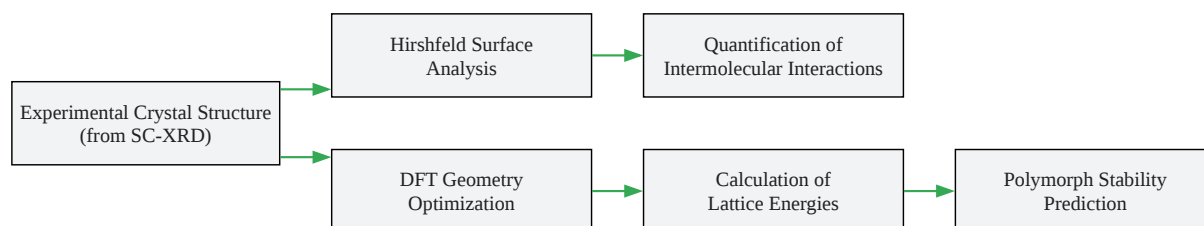
Key Features of Hirshfeld Surface Analysis:

- **d_{norm} surface:** This surface highlights regions of close intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds.
- **2D Fingerprint Plots:** These plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.

Density Functional Theory (DFT) Calculations

DFT calculations are used to optimize molecular geometries and predict the relative energies of different crystal packing arrangements (polymorphs).^{[8][9]} By comparing the calculated energies with experimental findings, researchers can gain insights into the thermodynamic stability of different crystalline forms.

Workflow for Computational Analysis



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Caption: Integration of computational methods with experimental data.

Case Studies: Crystal Structures of 2-Methylbenzoic Acid Derivatives

The following table summarizes the crystallographic data for 2-methylbenzoic acid and a selection of its derivatives, illustrating the influence of different substituents on the crystal packing. A common feature among many of these structures is the formation of hydrogen-bonded dimers via the carboxylic acid groups.

Compound	Formula	Crystal System	Space Group	Key Intermolecular Interactions	Ref.
2-Methylbenzoic acid	$C_8H_8O_2$	Monoclinic	$P2_1/c$	O-H...O hydrogen bonds (dimers)	
2-Hydroxy-3-methylbenzoic acid	$C_8H_8O_3$	Monoclinic	$P2_1/c$	O-H...O hydrogen bonds (dimers), intramolecular O-H...O hydrogen bond	[4]
2-Amino-3-methylbenzoic acid	$C_8H_9NO_2$	Monoclinic	$P2_1/c$	O-H...O hydrogen bonds (dimers), intramolecular N-H...O hydrogen bond	[3]
3-Acetoxy-2-methylbenzoic acid	$C_{10}H_{10}O_4$	Orthorhombic	Pbca	O-H...O hydrogen bonds (dimers)	[10]
4-Methyl-2-nitrobenzoic acid	$C_8H_7NO_4$	Monoclinic	$C2/c$	O-H...O hydrogen bonds (dimers)	[11]
2-Methyl-5-nitrobenzoic acid	$C_8H_7NO_4$	Monoclinic	$P2_1/c$	O-H...O hydrogen	[7]

acid

bonds

(dimers)

4-Chloro-2-

methylbenzoi

C₈H₇ClO₂

-

-

-

[\[12\]](#)

c acid

4-Bromo-2-

methylbenzoi

C₈H₇BrO₂

-

-

-

[\[1\]](#)

c acid

Conclusion

The crystal structure analysis of 2-methylbenzoic acid derivatives is a multifaceted endeavor that combines rigorous experimental techniques with powerful computational tools. A thorough understanding of the principles of X-ray diffraction, coupled with the insights from Hirshfeld surface analysis and DFT calculations, allows for a comprehensive characterization of the solid-state properties of these compounds. This knowledge is not only of fundamental scientific interest but also has significant practical implications in the rational design of pharmaceutical and materials with desired physical and chemical properties. The interplay of steric and electronic effects, driven by the ortho-methyl group and other substituents, provides a rich field for further investigation into the fascinating world of crystal engineering.

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